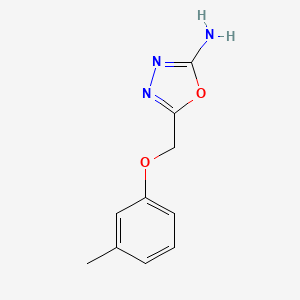
1,3,4-OXADIAZOLE, 2-AMINO-5-(m-TOLYLOXYMETHYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of acyl hydrazides with carbon disulfide, followed by cyclization in the presence of a base such as potassium carbonate . Another approach involves the oxidative cyclization of aroyl hydrazones using cationic iron (III) catalysts and oxygen . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of organo acridinium photocatalysts and cobaloxime catalysts enables a photoredox-mediated cascade cyclization of acylhydrazones, providing 1,3,4-oxadiazoles in good yields with hydrogen gas as the only byproduct . This method is advantageous for large-scale production due to its environmental friendliness and high efficiency.
化学反应分析
Types of Reactions
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of aroyl hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions involving hydrazides and hydrazones.
Substitution: Nucleophilic substitution reactions with halides to form substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Cationic iron (III) catalysts and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Halides and copper (II) oxide nanoparticles as catalysts.
Major Products
科学研究应用
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- has been extensively studied for its applications in:
作用机制
The mechanism of action of 1,3,4-oxadiazole, 2-amino-5-(m-tolyloxymethyl)- involves its interaction with nucleic acids, enzymes, and proteins. It selectively inhibits enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, leading to the inhibition of cancer cell proliferation . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
相似化合物的比较
Similar Compounds
2-Amino-1,3,4-thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,2,4-Oxadiazole: Different arrangement of nitrogen and oxygen atoms in the ring.
1,2,3-Oxadiazole: Another isomer with a different nitrogen arrangement.
Uniqueness
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for anticancer drug development .
属性
CAS 编号 |
21520-92-3 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
InChI 键 |
HTCGNPSDCJIEGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



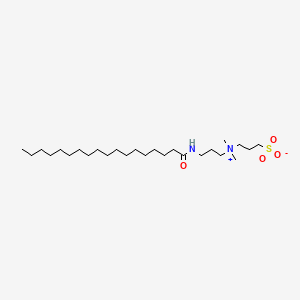
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
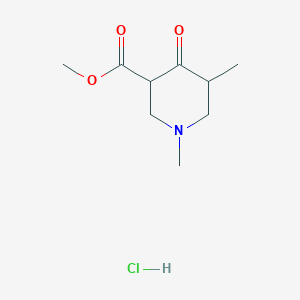
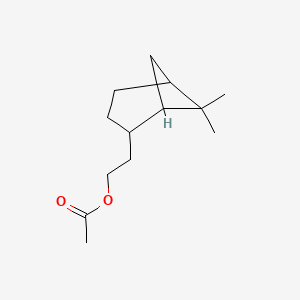
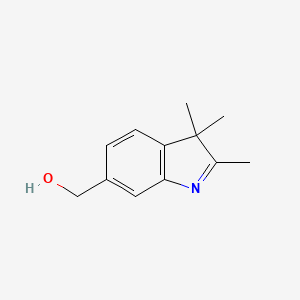
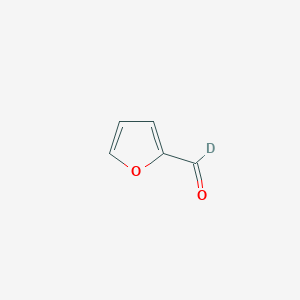
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
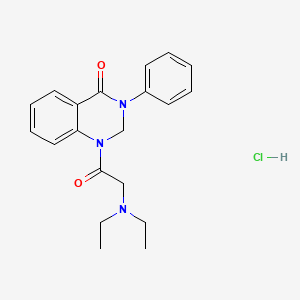

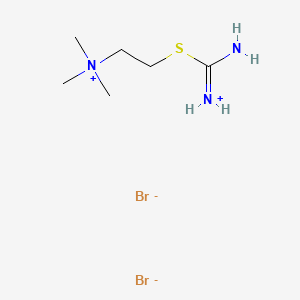
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
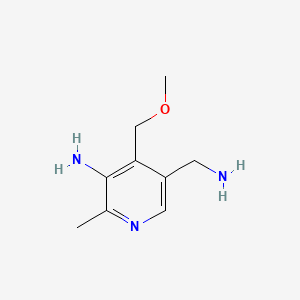
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
